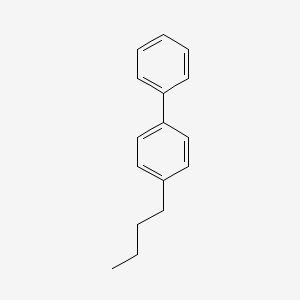

4-Butylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butylbiphenyl via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-butylbiphenyl, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary focus is on the Friedel-Crafts reaction, a cornerstone of aromatic chemistry, detailing the more robust acylation-reduction pathway to ensure high regioselectivity and avoid common pitfalls of direct alkylation.

Introduction

This compound is a significant structural motif in medicinal chemistry and materials science. Its synthesis is most commonly approached through the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation of biphenyl with a butylating agent such as 1-chlorobutane is fraught with challenges, including polyalkylation and carbocation rearrangements, leading to a mixture of isomers and products with lower yields and purity.

A more controlled and reliable method involves a two-step process: the Friedel-Crafts acylation of biphenyl with butanoyl chloride to form 4-butanoylbiphenyl, followed by the reduction of the ketone to the desired this compound. This acylation-reduction sequence offers superior control over the reaction, primarily yielding the para-substituted product and avoiding the aforementioned side reactions.

Synthesis Pathway: Acylation-Reduction

The preferred synthetic route to this compound involves two key transformations:

-

Friedel-Crafts Acylation: Biphenyl is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to produce 4-butanoylbiphenyl. This reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion is the active electrophile. The deactivating nature of the resulting ketone functionality prevents further acylation of the product.

-

Reduction: The carbonyl group of 4-butanoylbiphenyl is then reduced to a methylene group to yield this compound. Two of the most common and effective methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of reduction method depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Reaction Conditions Overview

The following table summarizes the typical reaction conditions for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Friedel-Crafts Acylation | Biphenyl, Butanoyl Chloride | Anhydrous Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | 0 °C to room temperature | 1-4 hours | 70-90% |

| Clemmensen Reduction | 4-Butanoylbiphenyl | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Toluene, Water | Reflux | 4-24 hours | 60-80% |

| Wolff-Kishner Reduction | 4-Butanoylbiphenyl | Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH) | Diethylene Glycol | 180-200 °C | 3-6 hours | 70-90% |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These procedures are based on established methods for similar Friedel-Crafts acylations and subsequent reductions.

Step 1: Friedel-Crafts Acylation of Biphenyl to 4-Butanoylbiphenyl

Materials:

-

Biphenyl

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Butanoyl Chloride

-

Dichloromethane (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution.

-

Add butanoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-butanoylbiphenyl.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-butanoylbiphenyl.

Step 2: Reduction of 4-Butanoylbiphenyl to this compound

Materials:

-

4-Butanoylbiphenyl

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, 4-butanoylbiphenyl, toluene, and water.

-

Add concentrated hydrochloric acid portion-wise through the condenser.

-

Heat the mixture to reflux with vigorous stirring for 4-24 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Materials:

-

4-Butanoylbiphenyl

-

Hydrazine hydrate (80-100%)

-

Potassium Hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric Acid (dilute)

-

Ether or Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-butanoylbiphenyl, hydrazine hydrate, and diethylene glycol.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.

-

Increase the temperature to 180-200 °C and reflux for 3-6 hours. Nitrogen gas will evolve.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with ether or dichloromethane.

-

Wash the combined organic extracts with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

Purify the crude this compound by column chromatography or distillation.

Visualizing the Process

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound via the acylation-reduction pathway.

The Mechanism of Friedel-Crafts Alkylation of Biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of biphenyl is a cornerstone of electrophilic aromatic substitution, providing a versatile method for the introduction of alkyl substituents onto the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. This guide delves into the core mechanistic principles of this reaction, offering a comprehensive overview for researchers and professionals in drug development. Key aspects, including the role of Lewis acid catalysts, the generation of electrophiles, the regioselectivity of the reaction, and potential side reactions, are discussed in detail. This document provides structured quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to facilitate a deeper understanding and practical application of this important transformation.

Core Mechanism

The Friedel-Crafts alkylation of biphenyl proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary steps:

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates an alkyl halide to generate a carbocation or a highly polarized complex that functions as the electrophile.[1] For tertiary and secondary alkyl halides, a discrete carbocation is generally formed.[1] For primary alkyl halides, a polarized complex between the alkyl halide and the Lewis acid is more likely, though rearrangements to more stable carbocations can occur.

-

Electrophilic Attack: The π-electrons of one of the aromatic rings of biphenyl act as a nucleophile, attacking the electrophilic carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Rearomatization: A weak base, often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new alkyl group.[1] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice the catalyst is often consumed and needs to be used in stoichiometric amounts.

The overall transformation results in the substitution of a hydrogen atom on the biphenyl ring with an alkyl group.

Regioselectivity

The Friedel-Crafts alkylation of biphenyl exhibits distinct regioselectivity. The phenyl group is an activating group and an ortho, para-director. However, due to steric hindrance from the adjacent phenyl ring, substitution predominantly occurs at the para (4 and 4') positions.[2] This leads to the formation of 4-alkylbiphenyl and subsequently 4,4'-dialkylbiphenyl as the major products, especially when using bulky alkylating agents like tert-butyl chloride.[2]

Data Presentation

Table 1: Quantitative Data for Friedel-Crafts Alkylation of Biphenyl

| Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | M.p. (°C) | Reference(s) |

| tert-Butyl chloride | AlCl₃ (from Al foil) | Dichloromethane | RT | 0.25 | 4,4'-Di-tert-butylbiphenyl | 62 | 122.6-125.6 | [2] |

| tert-Butyl chloride | AlCl₃ | Nitromethane | RT | 0.25 | 4,4'-Di-tert-butylbiphenyl | - | - | [3] |

| Cyclopentene | AlCl₃ | 1,2-Dichloroethane | 0 | 24 | 4-Cyclopentyl-1,1'-biphenyl | - | - | [4] |

| Cyclopentene | AlCl₃ | Trichloromethane | 20 | 10 | 4,4'-Dicyclopentyl-1,1'-biphenyl | - | - | [4] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference(s) |

| Biphenyl | 7.30-7.60 (m, 10H) | - | [2] |

| 4,4'-Di-tert-butylbiphenyl | 1.35 (s, 18H), 7.45 (d, 4H), 7.55 (d, 4H) | - | [2] |

| 4,4'-Dimethylbiphenyl | 2.37 (s, 6H), 7.22 (d, 4H), 7.47 (d, 4H) | - | [5] |

Experimental Protocols

Synthesis of 4,4'-Di-tert-butylbiphenyl[2]

Materials:

-

Biphenyl (0.166 g, 1.08 mmol)

-

tert-Butyl chloride (0.50 mL, 4.5 mmol)

-

Dichloromethane (0.50 mL)

-

Aluminum foil (4 mm² square, oxide coating scratched)

-

Deionized water

-

95% Ethanol

Procedure:

-

A flame-dried reaction tube equipped with a magnetic stir bar and connected to a gas trap (to absorb evolved HCl) is charged with biphenyl, dichloromethane, and tert-butyl chloride.

-

The aluminum foil is added to the reaction mixture. The reaction is initiated by scratching the foil to expose fresh aluminum surface.

-

The reaction is allowed to proceed at room temperature with stirring until the bubbling of HCl gas subsides (approximately 15 minutes).

-

The reaction mixture is then quenched by the careful addition of water.

-

The product is extracted with dichloromethane. The organic layers are combined.

-

The organic layer is washed with water (3 x 1.0 mL).

-

95% ethanol (1.0 mL) is added to the organic layer, and the mixture is heated to 80°C for 5 minutes to dissolve the solids.

-

The solution is cooled to 0°C to crystallize the product.

-

The crystalline product is collected by vacuum filtration, washed with cold 95% ethanol, and dried to afford 4,4'-di-tert-butylbiphenyl.

Mandatory Visualization

Reaction Mechanism Pathway

Caption: General mechanism of Friedel-Crafts alkylation of biphenyl.

Experimental Workflow

Caption: General experimental workflow for Friedel-Crafts alkylation.

Limitations and Considerations

While a powerful tool, the Friedel-Crafts alkylation of biphenyl is not without its limitations:

-

Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material. This can lead to multiple alkylations, yielding di- and poly-substituted products.[6] Using a large excess of biphenyl can help to minimize this side reaction.

-

Carbocation Rearrangements: If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), a mixture of products with different alkyl structures may be obtained. This is less of a concern when using tertiary alkyl halides which form stable carbocations.

-

Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with any basic functional groups present on the reactants or in the solvent.

Conclusion

The Friedel-Crafts alkylation of biphenyl remains a highly relevant and utilized reaction in organic synthesis. A thorough understanding of its mechanism, regioselectivity, and practical considerations is crucial for its successful application in the synthesis of complex molecules for the pharmaceutical and materials science industries. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize this important transformation for their specific needs.

References

- 1. mt.com [mt.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]

- 6. Friedel-Crafts Alkylation [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl, a member of the biphenyl family of organic compounds, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural motif, consisting of a biphenyl core with a butyl group substituent, imparts specific physicochemical properties that are relevant to its potential applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including experimental protocols for its synthesis and characterization, and a discussion of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the broader chemical sciences.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to distinguish between the different isomers of butylbiphenyl (n-butyl, sec-butyl, tert-butyl) as their properties can vary. This guide focuses on 4-n-butylbiphenyl, but data for related compounds are included for comparative purposes.

Physical Properties

| Property | 4-n-Butylbiphenyl | 4-tert-Butylbiphenyl | 4,4'-Di-tert-butylbiphenyl |

| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈[2] | C₂₀H₂₆ |

| Molecular Weight | 210.31 g/mol [1] | 210.32 g/mol | 266.42 g/mol [3] |

| CAS Number | 37909-95-8[1] | 1625-92-9[2][4] | 1625-91-8[3] |

| Appearance | White to pale yellow powder | White to pale yellow crystalline powder[5] | |

| Melting Point | 49-51 °C | 126-130 °C[3] | |

| Boiling Point | 310-312 °C | 145-147 °C at 11 mmHg | 190-192 °C at 13 mmHg[3] |

| Density | |||

| Solubility | Soluble in dioxane (0.1 g/mL, clear) |

Chemical Properties

| Property | Value |

| IUPAC Name | 1-butyl-4-phenylbenzene[1] |

| InChI | InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3[1] |

| InChIKey | JZDZRFNMDCBTNS-UHFFFAOYSA-N[1] |

| SMILES | CCCSc1ccc(cc1)c2ccccc2 |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the reaction of a 4-butylphenylboronic acid with a phenyl halide or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylbutane (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. To synthesize this compound, biphenyl can be reacted with a butyl halide in the presence of a Lewis acid like aluminum chloride. It is important to note that this reaction can sometimes lead to polysubstitution and rearrangement of the alkyl group.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place biphenyl and a solvent such as dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

-

Alkyl Halide Addition: Add the butyl halide (e.g., 1-chlorobutane) dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Workup: Carefully quench the reaction by pouring the mixture over ice and then adding dilute hydrochloric acid. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the butyl group. The aromatic region will display complex multiplets, while the butyl group will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the four different carbons of the n-butyl chain.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and out-of-plane C-H bending of the substituted benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the liquid or solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Background Spectrum: A background spectrum of the clean, empty crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Data Analysis: The background is subtracted from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 210. Fragmentation may involve the loss of the butyl group or parts of it.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

-

Ionization: The sample is ionized, typically using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Biological Activity and Toxicological Profile

The biological activity of biphenyl derivatives is an area of active research, particularly concerning their potential as endocrine-disrupting chemicals (EDCs).

Endocrine-Disrupting Activity

Several studies have investigated the estrogenic and anti-androgenic activities of various biphenyl compounds.[6] While specific data for 4-n-butylbiphenyl is limited, related compounds have shown the ability to interact with nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR).[6]

-

Estrogenic Activity: Some hydroxylated biphenyls have demonstrated estrogenic activity by binding to and activating the estrogen receptor, which can lead to the transcription of estrogen-responsive genes.[6]

-

Anti-androgenic Activity: Certain biphenyl derivatives have been shown to act as antagonists to the androgen receptor, inhibiting the action of androgens.[6]

The interaction of these compounds with nuclear receptors can disrupt normal endocrine signaling pathways.

Experimental Protocol: In Vitro Assays for Endocrine Activity

-

Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific nuclear receptor. This is often done using a competitive binding assay with a radiolabeled ligand.

-

Reporter Gene Assays: These cell-based assays use a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. An increase or decrease in reporter gene expression in the presence of the test compound indicates agonistic or antagonistic activity, respectively.

-

Cell Proliferation Assays: For estrogenic activity, the proliferation of estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) in the presence of the compound can be measured.

Cytotoxicity

Experimental Protocol: Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

-

Apoptosis Assays: These assays, such as TUNEL staining or caspase activity assays, can determine if cell death is occurring via apoptosis.

Applications in Drug Development and Research

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The butyl group in this compound can influence its lipophilicity and pharmacokinetic properties, making it a potential starting point or fragment for the design of new therapeutic agents. Its potential interaction with nuclear receptors suggests that it and its derivatives could be explored for applications in hormone-related diseases, although its endocrine-disrupting potential must be carefully considered.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. While its biological activity is not as extensively studied as some other biphenyl derivatives, the existing data on related compounds suggest a potential for interaction with nuclear receptors and possible endocrine-disrupting effects. This technical guide provides a foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Further studies are warranted to fully elucidate its biological activity profile and to assess its potential as a lead compound or a tool for chemical biology research.

References

- 1. This compound | C16H18 | CID 2775237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4′-ジ-tert-ブチルビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butylbiphenyl

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Butylbiphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an aromatic hydrocarbon. The information presented here pertains to the n-butyl isomer.

For clarity and ease of comparison, the fundamental quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈[1] |

| Molecular Weight | 210.31 g/mol [1] |

| IUPAC Name | 1-butyl-4-phenylbenzene[1] |

Synthesis Methodology

Molecular Structure

The logical structure of the this compound molecule is depicted below.

Molecular structure of this compound.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-butylbiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical research who require detailed spectral information and experimental context for this compound.

Introduction to this compound

This compound is an organic compound belonging to the class of alkylated biphenyls. Its structure consists of a biphenyl core substituted with a butyl group at the 4-position. This compound and its derivatives are of interest in various areas of chemical research, including liquid crystal development and as intermediates in organic synthesis. Accurate NMR spectral data is crucial for its identification, characterization, and in monitoring chemical transformations.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16-64 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A delay of 2-5 seconds.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A typical range of 0 to 220 ppm.

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.58 | d | 8.2 | 2H | H-2', H-6' |

| 7.49 | d | 8.2 | 2H | H-2, H-6 |

| 7.42 | t | 7.6 | 2H | H-3', H-5' |

| 7.33 | t | 7.3 | 1H | H-4' |

| 7.24 | d | 8.2 | 2H | H-3, H-5 |

| 2.65 | t | 7.7 | 2H | H-α |

| 1.64 | p | 7.7 | 2H | H-β |

| 1.40 | h | 7.4 | 2H | H-γ |

| 0.95 | t | 7.4 | 3H | H-δ |

d = doublet, t = triplet, p = pentet, h = hextet

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | C-4 |

| 140.8 | C-1' |

| 138.4 | C-1 |

| 128.8 | C-3, C-5 |

| 128.7 | C-3', C-5' |

| 127.0 | C-2', C-6' |

| 126.9 | C-2, C-6 |

| 125.8 | C-4' |

| 35.4 | C-α |

| 33.8 | C-β |

| 22.4 | C-γ |

| 13.9 | C-δ |

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR signal assignments.

Logical Workflow for Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra of this compound follows a logical progression, integrating information from chemical shifts, coupling patterns, and integration.

This guide provides the essential ¹H and ¹³C NMR spectral data and a foundational experimental protocol for this compound, which are critical for its unambiguous identification and use in scientific research. The provided visualizations aim to facilitate a clearer understanding of the structure-spectrum correlations.

GC-MS analysis of 4-Butylbiphenyl for structure confirmation

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Butylbiphenyl for Structure Confirmation

This guide provides a comprehensive overview of the analytical methodology for the structural confirmation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols, expected data, and visualization of key processes.

Introduction

This compound is an alkylated aromatic hydrocarbon. The structural elucidation of such compounds is critical in various fields, including environmental analysis, pharmaceutical development, and chemical synthesis, to confirm identity and purity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection that provides detailed structural information through characteristic fragmentation patterns.

This document outlines a standard protocol for the analysis of this compound, including sample preparation, instrument parameters, and the interpretation of mass spectral data. While a publicly available mass spectrum for this compound is not readily accessible, the expected fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for n-alkylbenzenes.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, this compound (molar mass: 210.31 g/mol ) is expected to produce a distinct mass spectrum. The molecular ion peak should be observable at m/z 210. The primary fragmentation pathway for n-alkylbenzenes is the cleavage of the benzylic C-C bond, which is the bond between the first and second carbon of the alkyl chain. This cleavage results in the formation of a stable benzylic cation.

The predicted key fragments for this compound are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 210 | [C₁₆H₁₈]⁺• | Molecular Ion (M⁺•) |

| 167 | [C₁₃H₁₁]⁺ | Loss of a propyl radical (•C₃H₇) via benzylic cleavage. This is expected to be the base peak. |

| 152 | [C₁₂H₈]⁺• | Biphenyl radical cation, resulting from the loss of the entire butyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

Experimental Protocols

The following section details the recommended procedures for the GC-MS analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or hexane.

-

Serial Dilutions: Create a series of calibration standards by serially diluting the stock solution to concentrations appropriate for the instrument's sensitivity and the expected sample concentrations.

-

Sample Extraction (for solid/semi-solid matrices):

-

Homogenize the sample.

-

Weigh a suitable amount of the homogenized sample into a centrifuge tube.

-

Add an appropriate extraction solvent (e.g., hexane or dichloromethane).

-

Vortex the mixture for 2-3 minutes.

-

Ultrasonicate for 15-20 minutes to improve extraction efficiency.

-

Centrifuge to separate solid debris.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and analytical goals.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the structural elucidation of organic molecules. By probing the vibrational modes of molecular bonds, IR spectroscopy provides a unique "fingerprint" that reveals the functional groups and substitution patterns within a compound. For drug development professionals and researchers, this technique is invaluable for confirming the identity and purity of synthesized compounds, studying intermolecular interactions, and analyzing the structure of complex molecules.

Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science, often forming the core scaffold of pharmacologically active agents. The nature and position of substituents on the biphenyl rings profoundly influence their conformational properties and, consequently, their biological activity and material characteristics. Infrared spectroscopy serves as a rapid and non-destructive method to characterize these structural nuances. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the infrared spectroscopy of substituted biphenyl compounds.

Core Principles of Infrared Spectroscopy of Biphenyls

The infrared spectrum of a biphenyl compound is dominated by the vibrations of its aromatic rings and the substituent functional groups. Key vibrational modes include:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] The presence of peaks just above 3000 cm⁻¹ is a clear indicator of an aromatic system.[1]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of bands in the 1600-1450 cm⁻¹ region.[2] These bands can be sensitive to the substitution pattern.

-

C-H Out-of-Plane Bending: Among the most diagnostic vibrations for substituted aromatics are the C-H out-of-plane (OOP) bending modes, which appear in the 900-675 cm⁻¹ region.[1][3] The number and position of these strong absorption bands are highly characteristic of the substitution pattern on the benzene ring (ortho, meta, para).[1][4]

-

Substituent Vibrations: The characteristic vibrational frequencies of the substituent groups themselves will also be present in the spectrum. For example, a nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands, while a hydroxyl group (-OH) will exhibit a broad O-H stretching band.

Experimental Protocols

Acquiring a high-quality FTIR spectrum requires careful sample preparation and instrument operation. The following are generalized protocols for the analysis of solid substituted biphenyl compounds.

Sample Preparation: KBr Pellet Method

This is a common technique for obtaining high-quality spectra of solid samples.

-

Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid substituted biphenyl compound to a fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-infrared region. Gently mix the sample and KBr.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular technique that requires minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Analysis: Acquire the FTIR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Instrument Parameters

A typical set of parameters for acquiring an FTIR spectrum is as follows:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Quantitative Data: Characteristic Vibrational Frequencies

The following tables summarize the characteristic infrared absorption frequencies for substituted biphenyl compounds. These values are indicative and can be influenced by the electronic and steric effects of neighboring substituents.

Table 1: General Vibrational Modes for Substituted Biphenyls

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Diagnostic for the presence of an aromatic ring. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak | Often appears as a set of sharp bands. |

| C-H In-Plane Bend | 1300 - 1000 | Medium to Weak | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Highly diagnostic of the ring substitution pattern. |

Table 2: C-H Out-of-Plane Bending Frequencies for Disubstituted Biphenyls

| Substitution Pattern | Frequency Range (cm⁻¹) |

| Ortho | 770 - 735[4][5] |

| Meta | 810 - 750 (and a second band at 725-680)[4][5] |

| Para | 860 - 800[4][5] |

Table 3: Characteristic Frequencies of Common Substituents on a Biphenyl Ring

| Substituent | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| -OH (Hydroxy) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-O Stretch | 1260 - 1000 | Strong | |

| -NO₂ (Nitro) | Asymmetric N=O Stretch | 1570 - 1500 | Strong |

| Symmetric N=O Stretch | 1370 - 1300 | Strong | |

| -CH₃ (Methyl) | Asymmetric C-H Stretch | ~2960 | Medium |

| Symmetric C-H Stretch | ~2870 | Medium | |

| -Cl (Chloro) | C-Cl Stretch | 850 - 550 | Strong |

| -Br (Bromo) | C-Br Stretch | 690 - 515 | Strong |

| -F (Fluoro) | C-F Stretch | 1400 - 1000 | Strong |

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical processes involved in spectral interpretation.

Caption: A generalized experimental workflow for FTIR analysis of substituted biphenyl compounds.

Caption: A logical workflow for the interpretation of an FTIR spectrum of a substituted biphenyl.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of substituted biphenyl compounds. A systematic approach to spectral interpretation, beginning with the identification of the aromatic core and followed by the analysis of substitution patterns and functional groups, allows for a detailed structural elucidation. The data tables and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating the efficient and accurate analysis of this important class of molecules. The logical workflows presented visually outline the steps from sample preparation to final structural determination, providing a clear roadmap for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 4-Butylbiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Butylbiphenyl, a biphenyl derivative with applications in various fields of chemical synthesis and materials science. A thorough understanding of its solubility is critical for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

Due to a notable absence of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment of this compound's solubility in common organic solvents, based on fundamental principles of chemical interactions. Furthermore, this document provides a comprehensive, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to ascertain precise solubility parameters in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol |

| Appearance | Liquid |

| Melting Point | 6 - 8 °C |

| Boiling Point | 140 - 141 °C |

| CAS Number | 37909-95-8 |

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Class | Expected Qualitative Solubility |

| Hexane | Nonpolar Aliphatic | Soluble |

| Toluene | Nonpolar Aromatic | Soluble |

| Chloroform | Halogenated | Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for the accurate determination of the thermodynamic solubility of a solid organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations should be prepared in the chosen solvent to generate a calibration curve.[1]

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in the constant temperature shaker. Agitate the samples for a sufficient duration to allow the system to reach equilibrium. The time required can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus).[1]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the excess solid to settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.[1]

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. The sample may need to be diluted with the solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the filtered and diluted sample using the chosen analytical method (e.g., HPLC or GC).

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature.

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or mass per mass of solvent (e.g., g/100 g solvent).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

A Theoretical Investigation of the Molecular Structure of 4-Butylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl is a member of the biphenyl family of compounds, which are characterized by two phenyl rings linked by a single bond. The conformational flexibility of the biphenyl scaffold, particularly the torsional angle between the two phenyl rings, is a key determinant of its physicochemical and biological properties. Understanding the three-dimensional structure of this compound at an atomic level is crucial for applications in materials science and drug discovery, where molecular geometry governs intermolecular interactions.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for elucidating the detailed molecular structure and conformational energetics of molecules like this compound. This technical guide provides an in-depth overview of the computational methodologies used to determine its structure and presents the expected quantitative data from such calculations.

Computational Protocols

The determination of the molecular structure of this compound through theoretical calculations involves a series of well-defined steps. These protocols are designed to find the lowest energy conformation (the most stable structure) of the molecule and to characterize its geometric parameters. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often performed using software packages like Gaussian.[1]

A typical computational workflow for analyzing the molecular structure of this compound is as follows:

-

Initial Structure Generation : A 3D model of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization : This is the core step where the energy of the molecular structure is minimized with respect to the positions of its atoms. This process yields the optimized geometry, which corresponds to a stable conformation.[2][3] DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost.[4] The choice of the basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also critical. Common basis sets include Pople-style basis sets like 6-31G* or 6-311++G(d,p).[1][4]

-

Frequency Calculations : Following optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.

-

Conformational Analysis : For flexible molecules like this compound, multiple low-energy conformations may exist due to rotation around single bonds, particularly the bond connecting the two phenyl rings and the bonds within the butyl chain. A conformational search is performed to identify the global minimum energy structure among all possible conformers.[5]

-

Data Analysis : From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted. Further analysis can include the calculation of molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and other electronic properties.

The following diagram illustrates the general workflow for the theoretical calculation of a molecular structure.

Data Presentation

The output of these theoretical calculations is a wealth of quantitative data that characterizes the molecular structure of this compound. This data is best presented in structured tables for clarity and ease of comparison.

Table 1: Calculated Bond Lengths for a Representative Biphenyl Derivative.

| Bond | DFT/B3LYP (Å) | HF (Å) |

| C1-C1' (inter-ring) | 1.485 | 1.480 |

| C-C (aromatic, avg.) | 1.395 | 1.385 |

| C-H (aromatic, avg.) | 1.084 | 1.075 |

| C4-C(butyl) | 1.510 | 1.505 |

| C-C (butyl, avg.) | 1.535 | 1.530 |

| C-H (butyl, avg.) | 1.095 | 1.085 |

Table 2: Calculated Bond Angles for a Representative Biphenyl Derivative.

| Angle | DFT/B3LYP (°) | HF (°) |

| C2-C1-C1' | 120.5 | 120.4 |

| C6-C1-C1' | 120.5 | 120.4 |

| C-C-C (aromatic, avg.) | 120.0 | 120.0 |

| C3-C4-C(butyl) | 121.0 | 121.1 |

| C5-C4-C(butyl) | 121.0 | 121.1 |

| C-C-C (butyl, avg.) | 112.5 | 112.4 |

Table 3: Calculated Dihedral Angles for a Representative Biphenyl Derivative.

| Dihedral Angle | DFT/B3LYP (°) | HF (°) |

| C2-C1-C1'-C2' (inter-ring torsion) | 40.2 | 39.8 |

| C4-C(butyl)-C(butyl)-C(butyl) | 179.5 (anti) | 179.6 (anti) |

Mandatory Visualization

The choice of computational method and basis set has a direct impact on the accuracy of the calculated results and the computational resources required. The following diagram illustrates this relationship.

Conclusion

Theoretical calculations provide a robust framework for the detailed structural characterization of this compound. By employing methods such as DFT and HF with appropriate basis sets, it is possible to obtain accurate information on bond lengths, bond angles, and dihedral angles, as well as to explore the conformational landscape of the molecule. This in-depth structural knowledge is invaluable for researchers in the fields of chemistry, materials science, and drug development, enabling a deeper understanding of the molecule's behavior and its interactions with other chemical entities. The protocols and data presentation formats outlined in this guide offer a standardized approach to the computational study of this compound and related compounds.

References

- 1. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Butylbiphenyl: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for 4-Butylbiphenyl and adhere to your institution's safety protocols.

Introduction

This compound (CAS No. 37909-95-8) is a biphenyl derivative utilized in various research and industrial applications. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to prudent laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1] This guide provides a summary of its known physicochemical properties, outlines general safety and handling precautions, and details relevant experimental protocols for safety assessment.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37909-95-8 | --INVALID-LINK-- |

| Molecular Formula | C16H18 | --INVALID-LINK-- |

| Molecular Weight | 210.31 g/mol | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

| Appearance | Colorless to light yellow | --INVALID-LINK-- |

| Melting Point | 6 - 8 °C (42.8 - 46.4 °F) | --INVALID-LINK-- |

| Boiling Point | 140 - 141 °C (284 - 285.8 °F) | --INVALID-LINK-- |

| Flash Point | > 110 °C (> 230 °F) | --INVALID-LINK-- |

| Solubility | Insoluble in water. | --INVALID-LINK-- |

Table 2: Hazard Information

| Hazard | Classification | Source |

| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not classified as hazardous | --INVALID-LINK-- |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | --INVALID-LINK-- |

| Skin Corrosion/Irritation | No data available | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | No data available | --INVALID-LINK-- |

Handling and Storage

Proper handling and storage are critical to ensure safety. The following are general guidelines; always refer to your institution-specific protocols.

3.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2. Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

3.3. Storage

-

Store in a dry, cool, and well-ventilated place.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

4.1. Spills and Leaks

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Collect the absorbed material in a suitable container for disposal.

-

Do not allow the substance to enter the environment.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are standard methodologies for assessing the safety of chemical compounds.

5.1. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Methodology: The Pensky-Martens closed-cup method (ASTM D93) or the Cleveland open-cup method (ASTM D92) are commonly used.

-

The liquid is placed in a test cup and slowly heated at a constant rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the temperature at which a brief flash is observed.

-

5.2. Acute Oral Toxicity Assessment

Acute oral toxicity studies determine the adverse effects that occur shortly after a single oral dose of a substance.

-

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure using a small number of animals.

-

A starting dose is administered to a group of three animals (usually female rats).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose for the next group of animals is increased or decreased.

-

The results are used to classify the substance according to its toxicity.

-

5.3. Skin Irritation/Corrosion Assessment

These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is an animal-free alternative.

-

A reconstructed human epidermis model is treated with the test substance.

-

After a defined exposure and post-incubation period, the viability of the tissue is measured using a cell viability assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety and handling requirements of a chemical compound in a research setting.

Caption: A generalized workflow for chemical safety assessment in a laboratory setting.

Conclusion

Although this compound is not classified as a hazardous material, a thorough understanding of its properties and adherence to standard safety protocols are paramount for professionals in research and drug development. This guide provides a foundational understanding of its safety profile and handling precautions. Researchers should always consult the most recent Safety Data Sheet and their institution's specific safety guidelines before working with this or any chemical.

References

An In-depth Technical Guide to the Potential Isomers of Butylbiphenyl and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of butylbiphenyl, detailing their structural diversity and outlining key analytical techniques for their identification and differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis where precise isomer identification is critical.

Introduction to Butylbiphenyl Isomers

Butylbiphenyls are a class of organic compounds comprising a biphenyl scaffold substituted with one or more butyl groups. The structural diversity of these compounds arises from two main sources of isomerism: structural isomerism of the butyl group itself and positional isomerism on the biphenyl core. The specific isomeric form of a butylbiphenyl can significantly influence its physicochemical properties, reactivity, and biological activity, making accurate identification essential in fields such as medicinal chemistry, materials science, and toxicology.

Potential Isomers of Butylbiphenyl

The molecular formula for a monosubstituted butylbiphenyl is C₁₆H₁₈. However, this simple formula belies a significant number of possible isomers.

Structural Isomerism of the Butyl Group

There are four structural isomers of the butyl group, each of which can be attached to the biphenyl core:

-

n-butyl: A straight-chain alkyl group.

-

sec-butyl: A branched alkyl group attached at the secondary carbon.

-

isobutyl: A branched alkyl group.

-

tert-butyl: A highly branched alkyl group.

Positional Isomerism on the Biphenyl Core

For each structural isomer of the butyl group, there are three possible positions for substitution on one of the phenyl rings, assuming the other ring is unsubstituted:

-

ortho (2-position): The butyl group is on the carbon atom adjacent to the bond connecting the two phenyl rings.

-

meta (3-position): The butyl group is on the carbon atom two positions away from the connecting bond.

-

para (4-position): The butyl group is on the carbon atom opposite the connecting bond.

This results in a total of 12 possible monosubstituted butylbiphenyl isomers (4 butyl structures × 3 positions). The number of isomers increases significantly with di- or higher substitutions, such as the commonly referenced 4,4'-di-tert-butylbiphenyl.

Mandatory Visualization

Caption: Logical relationship of butylbiphenyl isomers.

Data Presentation: Physicochemical Properties of Butylbiphenyl Isomers

Table 1: Properties of Monosubstituted Butylbiphenyl Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-n-Butylbiphenyl | C₁₆H₁₈ | 210.31 | 37909-95-8 |

| 4-sec-Butylbiphenyl | C₁₆H₁₈ | 210.31 | 16236-40-1 |

| 4-tert-Butylbiphenyl | C₁₆H₁₈ | 210.31 | 1625-92-9 |

Table 2: Properties of Disubstituted Butylbiphenyl Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 3,3'-Di-tert-butylbiphenyl | C₂₀H₂₆ | 266.42 | 53692-24-3 | - | - |

| 4,4'-Di-tert-butylbiphenyl | C₂₀H₂₆ | 266.42 | 1625-91-8 | 126-130 | 190-192 (at 13 mmHg) |

Table 3: Spectroscopic Data for Selected Butylbiphenyl Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key MS Fragments (m/z) |

| 4-tert-Butylbiphenyl | 1.37 (s, 9H), 7.35-7.65 (m, 9H) | 31.5, 34.6, 125.8, 127.0, 127.2, 128.8, 138.5, 141.1, 150.0 | 210 (M+), 195, 167, 152 |

| 4,4'-Di-tert-butylbiphenyl | 1.36 (s, 18H), 7.46 (d, 4H), 7.53 (d, 4H) | 31.4, 34.6, 125.7, 126.7, 138.5, 149.8 | 266 (M+), 251, 210, 195 |

Note: NMR data is approximate and can vary with solvent and instrument frequency. MS fragmentation is dependent on ionization energy.

Experimental Protocols for Isomer Identification

A combination of chromatographic separation and spectroscopic analysis is typically employed for the definitive identification of butylbiphenyl isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile isomers and obtaining their mass spectra for identification.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17ms) is suitable for separating positional isomers.

-

Injector: Split/splitless injector at 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. Isothermal conditions may be necessary to resolve critical pairs of isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-400 amu.

-

-

Data Analysis: Isomers are differentiated by their retention times. Mass spectra are analyzed for the molecular ion (M+) peak and characteristic fragmentation patterns. For butylbiphenyls, a key fragmentation is the loss of a methyl (M-15) or tert-butyl (M-57) group.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the separation of less volatile or thermally labile isomers.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Reversed-phase columns with phenyl or biphenyl stationary phases often provide the best selectivity for aromatic positional isomers.[1]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid), is typically used.

-

Flow Rate: 0.5-1.5 mL/min.

-

Detector: UV detector set to a wavelength where the biphenyl system absorbs (e.g., 254 nm).

-

-

Data Analysis: Isomers are identified by their distinct retention times under specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information for the unambiguous identification of isomers.

-

Sample Preparation: Dissolve 5-10 mg of the pure isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons. The tert-butyl group typically appears as a sharp singlet around 1.3-1.4 ppm.[2] The aromatic region (7.0-7.8 ppm) will show complex splitting patterns that are characteristic of the substitution pattern (ortho, meta, para).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the butyl substituent.

-

2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to definitively assign the structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, are compared to known data or predicted spectra to identify the specific isomer.

Mandatory Visualization

Caption: Workflow for butylbiphenyl isomer identification.

Conclusion